![molecular formula C11H16FNO3S B5497763 N-(sec-butyl)-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B5497763.png)
N-(sec-butyl)-4-fluoro-3-methoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical strategies, including electrophilic fluorination techniques that improve enantioselectivity and yield. For instance, a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been introduced for the enantioselective fluorination of silylenol ether, demonstrating the complexity and innovation in synthesizing these compounds (Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamides can be elucidated through crystallographic studies, revealing how supramolecular architectures are influenced by intermolecular interactions. For example, the crystal structures of related sulfonamides showcase how C—H⋯πaryl and C—H⋯O interactions lead to the formation of two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including electrophilic fluorination and radical decarboxylative fluorination, showcasing their reactivity and the influence of their functional groups on chemical behavior. Techniques such as using N-fluorobenzenesulfonimide (NFSI) highlight the specific conditions under which these reactions occur and their applications in synthesizing novel compounds (Hayakawa et al., 1999).
Safety and Hazards
properties
IUPAC Name |
N-butan-2-yl-4-fluoro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHVGJPEKBJHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluoro-3-methoxyphenyl)sulfonyl](methylpropyl)amine |
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